molecular formula C22H19NO5S B2672168 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid CAS No. 879922-62-0

3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid

Cat. No.: B2672168
CAS No.: 879922-62-0
M. Wt: 409.46
InChI Key: SDAXEZNYJPOQCF-UHFFFAOYSA-N
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Description

3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid (CAS 879922-62-0) is a benzothiazole-chromone hybrid compound of significant interest in early-stage anticancer research . This molecule incorporates two privileged pharmacophores: the benzothiazole scaffold, known for its diverse biological activities including potent kinase inhibition, and the chromone nucleus, which is associated with various therapeutic properties . The molecular formula is C22H19NO5S, and it has a molecular weight of 409.455 g/mol . Scientific studies highlight that hybrid structures like this one are being designed and synthesized as potential inhibitors of the ATR kinase, a master regulator of the DNA Damage Response (DDR) pathway . Targeting the DDR pathway is a promising therapeutic strategy in oncology, as it can prevent cancer cells from repairing damaged DNA, leading to cell death . Researchers can utilize this compound to probe the ATR signaling pathway and investigate novel mechanisms for combating cancers such as colon and cervical cancer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-2-5-12-10-13-17(11-15(12)24)28-16(8-9-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)29-22/h3-4,6-7,10-11,24H,2,5,8-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXEZNYJPOQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid is a derivative of chromone and benzothiazole, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular Formula C22H19NO6S
Molecular Weight 425.454 g/mol
CAS Number Not specified in results
Density Predicted at 1.598 g/cm³
Boiling Point Predicted at 571.7 °C
pKa Approximately 2.06

Anticancer Properties

Research has indicated that derivatives of benzothiazole and chromone exhibit significant anticancer properties. A study demonstrated that several compounds, including those similar to our target compound, showed cytotoxic effects on cancer cell lines such as HCT116 and HeLa. Specifically, compounds analogous to This compound were tested for their inhibitory effects on the ATR kinase pathway, which is crucial for DNA damage response and cell cycle regulation .

Dose-Response Studies

In dose-response studies, certain derivatives displayed IC50 values indicating effective inhibition of cell viability at low concentrations (below 10 µM). For instance:

  • Compound 7h exhibited an IC50 of approximately 3.995 µM in HeLa cells.
  • Compound 7l showed similar potency across both tested cell lines .

The mechanism by which these compounds exert their effects often involves the inhibition of key proteins involved in cell proliferation and survival pathways:

  • ATR Kinase Inhibition : The ATR kinase is pivotal in the cellular response to DNA damage. Inhibition leads to increased apoptosis in cancer cells.
  • Chk1 Phosphorylation Inhibition : The compounds were shown to inhibit the phosphorylation of Chk1 at Ser317, disrupting its function and promoting cell death .

Study on Chromone Derivatives

A detailed investigation into various chromone derivatives revealed that modifications on the chromone scaffold significantly influenced their biological activity. The presence of the benzothiazole moiety was found to enhance cytotoxicity against cancer cells due to improved binding affinity to target kinases .

Comparative Analysis

A comparative analysis of chromone derivatives highlighted the following findings:

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
2cHCT116<5ATR kinase inhibition
7hHeLa3.995Chk1 phosphorylation inhibition
7lBoth~5ATR pathway disruption

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid
  • Molecular Formula : C23H21NO5S
  • Molecular Weight : 423.48 g/mol

Structural Characteristics

The compound features a complex structure that incorporates both benzothiazole and chromene moieties, which are known for their diverse biological activities. The presence of hydroxyl and carbonyl groups enhances its potential for interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Effectiveness
HeLa29High
MCF-773Moderate
HCT116<5Very High
A54950Moderate

These results suggest that the compound is particularly potent against cervical (HeLa) and colorectal (HCT116) cancer cells.

Study 1: Anticancer Activity Assessment

A study conducted at a leading university utilized MTT assays to evaluate the anticancer properties of the compound on HeLa and MCF-7 cell lines. The results demonstrated a substantial reduction in cell viability at concentrations as low as 5 µM, indicating strong cytotoxic effects.

Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies revealed that the compound effectively binds to the ATP-binding site of several kinases involved in cancer progression. This binding inhibits their activity, leading to decreased phosphorylation of downstream targets critical for cell cycle regulation.

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparative analysis with other benzothiazole and chromone derivatives was performed:

Compound NameIC50 (µM)Mechanism of Action
Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxychromene40Kinase inhibition
Benzothiazole derivative X25Apoptosis induction
Chromone derivative Y60Antioxidant properties

This comparison highlights the competitive efficacy of the target compound relative to others in its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are contextualized below against analogs from diverse chemical classes:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological/Industrial Relevance Notable Properties Reference
Target Compound 4H-chromen Benzothiazol, hydroxy, oxo, propyl, -COOH Potential enzyme inhibitor/drug candidate High solubility (carboxylic acid), rigid aromatic system
Example 1 () Tetrahydroquinoline Benzothiazol, thiazole-carboxylic acid Kinase inhibition (hypothetical) Planar heterocycles for target binding
3-(Methylthio)propanoic acid ethyl ester Propanoic acid ester Methylthio, ethyl ester Odorant in pineapples Low odor threshold (7 µg·kg⁻¹), volatile
Perfluorinated PFCs () Propanoic acid Perfluoroalkyl thioether Industrial surfactants High thermal/chemical stability

Key Findings from Comparative Analysis

Benzothiazole-Containing Pharmaceuticals: The target compound shares the benzothiazole moiety with Example 1 (), a tetrahydroquinoline derivative. Benzothiazoles are known to enhance binding affinity to kinases, proteases, or DNA targets due to their planar structure and sulfur/nitrogen interactions . Unlike Example 1, the chromen core in the target compound introduces a fused bicyclic system, which may improve metabolic stability compared to monocyclic tetrahydroquinoline derivatives.

Propanoic Acid Derivatives: The carboxylic acid group in the target compound contrasts with the ethyl ester in 3-(methylthio)propanoic acid ethyl ester (). Perfluorinated propanoic acids () exhibit extreme stability due to C-F bonds but lack aromatic pharmacophores.

Chromen vs. Other Cores: Chromen derivatives (e.g., flavonoids) are associated with antioxidant activity. The hydroxy group at position 7 in the target compound may confer radical-scavenging properties, while the propyl chain could modulate lipophilicity and membrane permeability.

Q & A

Q. What are the key steps in synthesizing 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid and validating its structure?

Methodological Answer :

  • Synthesis :
    • Step 1 : Condensation of substituted thiazole precursors (e.g., 1,3-benzothiazole derivatives) with chromen-4-one intermediates under reflux conditions (e.g., ethanol or acetone as solvents) .
    • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., using aromatic aldehydes or halogenated reagents) to introduce the propanoic acid moiety .
  • Structural Validation :
    • 1H/13C NMR : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl groups at δ 160–180 ppm) .
    • IR Spectroscopy : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • Elemental Analysis : Verify purity (e.g., <0.4% deviation between calculated and observed C/H/N/S values) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer :

  • Parameter Screening :
    • Vary solvent polarity (e.g., DMF vs. ethanol) to improve solubility of intermediates .
    • Adjust reaction temperature (e.g., 80–100°C for aromatic substitutions) and catalyst loading (e.g., NaOAc for acid-catalyzed condensations) .
  • Workup Strategies :
    • Use gradient recrystallization (e.g., methanol/water mixtures) to isolate high-purity crystals .
    • Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to minimize side products .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations on the benzothiazole or chromen rings) influence bioactivity?

Methodological Answer :

  • SAR (Structure-Activity Relationship) Design :
    • Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring to enhance electrophilic reactivity .
    • Replace the propyl group on the chromen ring with bulkier alkyl chains (e.g., isopropyl) to study steric effects on receptor binding .
  • Bioassay Protocols :
    • Test cytotoxicity using MTT assays (e.g., IC50 against HeLa cells) .
    • Evaluate antioxidant activity via DPPH radical scavenging assays .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer :

  • Troubleshooting Workflow :
    • Hypothesis 1 : Check for tautomeric equilibria (e.g., keto-enol forms in chromen-4-one systems) using variable-temperature NMR .
    • Hypothesis 2 : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .
    • Hypothesis 3 : Use high-resolution MS to rule out isotopic or adduct interferences .
  • Collaborative Validation :
    • Cross-reference with computational chemistry tools (e.g., DFT calculations for predicted NMR spectra) .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • In Silico Screening :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • Biophysical Assays :
    • Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., ka/kd values) .
    • Conduct fluorescence quenching studies to assess interactions with serum albumin .

Q. How can researchers address discrepancies in bioactivity data across different studies?

Methodological Answer :

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., cell line viability, incubation time, compound solubility in DMSO vs. PBS) .
    • Validate purity (>95% via HPLC) to rule out batch-to-batch variability .
  • Meta-Analysis :
    • Aggregate data from multiple studies using standardized metrics (e.g., logP, pIC50) to identify trends .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?

Methodological Answer :

  • Conceptual Linking :
    • Align with chromen-4-one derivatives’ known roles as kinase inhibitors or fluorescent probes .
    • Explore photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications .
  • Interdisciplinary Collaboration :
    • Partner with computational chemists for QSAR modeling or with pharmacologists for in vivo efficacy studies .

Q. What advanced separation techniques are recommended for purifying this compound from complex mixtures?

Methodological Answer :

  • Chromatography Strategies :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
    • Apply centrifugal partition chromatography (CPC) for large-scale purification without silica gel adsorption .

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